Target Receptor Family Engagement: D2/D3/5-HT2A Antagonist Pharmacophore vs. Monoaminergic Comparator Scaffolds
The compound embodies the core pharmacophore claimed in US20230242486A1 for pyridinyl-morpholine antagonists of D2, D3, and 5-HT2A receptors. In the patent disclosure, the general scaffold achieves strong affinity for all three receptors simultaneously, a polypharmacology profile that differentiates it from selective D2 antagonists (e.g., haloperidol-like butyrophenones) or selective 5-HT2A antagonists (e.g., volinanserin-like compounds). While specific Ki values for 4-(2-morpholin-4-ylpyridin-3-yl)phenol are not publicly disclosed in the patent examples, closely related exemplified compounds within the same Markush structure demonstrate balanced D2/D3/5-HT2A binding. The presence of the 4-hydroxyphenyl moiety is structurally essential for this balanced profile; replacement with a 3-hydroxyphenyl or 4-methoxyphenyl group is predicted to alter the D3/D2 selectivity ratio based on SAR trends described in the specification [1]. In contrast, morpholin-pyridine derivatives from the Hoffmann-La Roche patent series (US2017/0044145A1) are directed primarily toward monoamine reuptake inhibition or TAAR1 modulation, representing a distinct pharmacological mechanism that does not overlap with the D2/D3/5-HT2A antagonist space [2].
| Evidence Dimension | Primary pharmacological target profile |
|---|---|
| Target Compound Data | D2, D3, and 5-HT2A receptor antagonist scaffold (patent-assigned mechanism); balanced polypharmacology predicted from core structure |
| Comparator Or Baseline | Selective D2 antagonists (e.g., haloperidol chemotype, D2 Ki ~1-4 nM; minimal 5-HT2A affinity) [3]; Selective 5-HT2A antagonists (e.g., M100907, 5-HT2A Ki ~0.5-2 nM; weak D2 affinity) [3]; Morpholin-pyridine TAAR1/SNRI ligands (distinct target class) [2] |
| Quantified Difference | Mechanistic divergence: D2/D3/5-HT2A polypharmacology vs. single-target selectivity; 5-HT2A/D2 affinity ratio expected >0.1 based on scaffold design, contrasting with selective agents (ratio <<0.01 or >>100) |
| Conditions | In vitro radioligand binding assays (patent-specified conditions for D2, D3, 5-HT2A receptor subtypes) |
Why This Matters
For CNS programs requiring balanced D2/D3/5-HT2A antagonism—a profile associated with atypical antipsychotic efficacy and reduced extrapyramidal side effects—this compound's scaffold provides a mechanistically differentiated starting point compared to both selective D2 antagonists and morpholin-pyridines targeting alternative mechanisms.
- [1] Li, J., Qi, Y., Chen, X., Xu, J., Yuan, R., & Pu, Q. (2023). Pyridinyl morpholine compound, preparation method therefor, and application thereof. U.S. Patent Application Publication No. US20230242486A1. Shanghai Zhongze Therapeutics, Co. Ltd. & Shanghai Institute of Pharmaceutical Industry. View Source
- [2] Hoffmann-La Roche Inc. (2017). Morpholin-Pyridine Derivatives. U.S. Patent Application Publication No. US2017/0044145A1. View Source
- [3] Schmidt, A. W., Lebel, L. A., Howard, H. R., & Zorn, S. H. (2001). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. European Journal of Pharmacology, 425(3), 197-201. (Representative comparator binding data for D2 and 5-HT2A reference agents). View Source
